An In-depth Technical Guide to 5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid, a complex heterocyclic compound. While this specific molecule is not extensively documented in current scientific literature, this paper will serve as an essential resource for researchers in medicinal chemistry and drug development. By leveraging established principles of organic synthesis and drawing parallels from structurally related, well-documented pyrazine derivatives, we will delineate its core physicochemical properties, propose a robust synthetic pathway, and explore its potential as a scaffold for novel therapeutic agents.
Introduction to the Pyrazine Scaffold
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. The pyrazine core is found in essential biomolecules and a number of approved pharmaceuticals. For instance, Pyrazinamide is a cornerstone drug for treating tuberculosis. The versatility of the pyrazine ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. This guide focuses on the specific, and likely novel, derivative: 5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid.
Core Molecular Attributes
As this compound is not indexed in major chemical databases such as PubChem or assigned a CAS number, its properties are predicted based on its constituent functional groups and established chemical principles.
Chemical Structure and Formula
The systematic name 5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid defines a precise arrangement of substituents on the pyrazine core. The structure consists of a central pyrazine ring with a carboxylic acid group at position 2, methyl groups at positions 3 and 6, and a diethylamino group at position 5.
Based on this structure, the molecular formula is calculated as: C₁₁H₁₇N₃O₂ .
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties is presented in the table below. These values are computationally derived and await experimental verification.
| Property | Predicted Value | Notes |
| Molecular Weight | 223.28 g/mol | Calculated from the molecular formula C₁₁H₁₇N₃O₂. |
| Appearance | Likely a solid at STP | Many substituted pyrazine carboxylic acids are solids.[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group may impart slight aqueous solubility, while the alkyl groups suggest solubility in organic media. |
| pKa | ~3.5 - 4.5 | Estimated for the carboxylic acid group, influenced by the electron-withdrawing pyrazine ring. |
| XLogP3 | ~2.0 - 2.5 | An estimated measure of lipophilicity, suggesting moderate cell permeability. |
Proposed Synthesis and Mechanistic Rationale
There is no published synthesis for 5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid. However, a plausible and robust multi-step synthetic route can be designed based on well-established reactions for pyrazine functionalization. The proposed workflow starts from a commercially available precursor, 2,5-dimethylpyrazine.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
This protocol is a predictive model based on established chemical transformations for similar pyrazine structures.[2][3]
Step 1: Selective Mono-N-Oxidation of 2,5-Dimethylpyrazine
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Rationale: The initial oxidation of one of the ring nitrogens activates the adjacent methyl group for subsequent rearrangement. Using a controlled amount of an oxidizing agent like hydrogen peroxide with a catalyst such as sodium tungstate allows for selective mono-oxidation, preventing the formation of the di-N-oxide.[3]
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Procedure:
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In a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-dimethylpyrazine (1.0 mol) in 450 mL of water.
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Add sodium tungstate (0.02 mol) and sulfuric acid (2 mL).
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Heat the mixture to 70°C.
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Add 30% hydrogen peroxide (1.1 mol) dropwise over 2 hours, maintaining the temperature at 70°C.
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After the addition is complete, continue stirring at 70°C for 6 hours.
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Monitor the reaction by TLC. Upon completion, cool the reaction mixture and extract the product, 2,5-dimethylpyrazine-1-oxide, with dichloromethane.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the N-oxide.
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Step 2: Boekelheide Rearrangement to 2-Acetoxymethyl-5-methylpyrazine
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Rationale: Heating the N-oxide with acetic anhydride induces a Boekelheide rearrangement. This reaction is a classic method for converting pyridine N-oxides (and their pyrazine analogues) to methyl-substituted derivatives, in this case, functionalizing one of the methyl groups.[3]
-
Procedure:
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In a 500 mL flask, suspend the 2,5-dimethylpyrazine-1-oxide (0.8 mol) in acetic anhydride (250 mL).
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Heat the mixture to reflux (approx. 140°C) for 10 hours.
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After cooling, carefully remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.
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The residual oil, 2-acetoxymethyl-5-methylpyrazine, can be purified by vacuum distillation or used directly in the next step.
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Step 3: Hydrolysis and Oxidation to 5-Methylpyrazine-2-carboxylic Acid
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Rationale: The acetoxy group is first hydrolyzed to a hydroxymethyl group using a base. This intermediate is then oxidized to the carboxylic acid. Potassium permanganate is a strong oxidizing agent suitable for converting the primary alcohol to a carboxylic acid.[3]
-
Procedure:
-
Dissolve the crude 2-acetoxymethyl-5-methylpyrazine (0.7 mol) in a 500 mL flask containing 50 mL of water and sodium hydroxide (0.75 mol).
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Cool the flask in an ice bath to maintain a temperature of 20-25°C.
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In a separate beaker, prepare a solution of potassium permanganate (1.5 mol) in 300 mL of water.
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Add the potassium permanganate solution dropwise to the reaction flask, ensuring the temperature does not exceed 25°C.
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After the addition, allow the reaction to stir at room temperature until the purple color disappears.
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Filter off the manganese dioxide precipitate. Acidify the filtrate to pH 2-3 with concentrated HCl, which will precipitate the 5-methylpyrazine-2-carboxylic acid.
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Collect the solid by filtration, wash with cold water, and dry.
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Note on further steps: The conversion of 5-methylpyrazine-2-carboxylic acid to the final target molecule is non-trivial and would require further synthetic development. A plausible, though challenging, route would involve:
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Chlorination/Bromination: Introduction of a halogen at the 6-position of the pyrazine ring.
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Nitration: Introduction of a nitro group, which can later be reduced to an amine.
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Nucleophilic Aromatic Substitution: Displacement of a halogen with diethylamine.
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Methylation: Introduction of the second methyl group.
The precise sequence and conditions for these subsequent steps would require significant experimental optimization.
Potential Applications in Drug Discovery
While no biological data exists for the title compound, the pyrazine-2-carboxylic acid scaffold is a well-established pharmacophore with a diverse range of activities.
Antimicrobial and Antitubercular Activity
Pyrazine-2-carboxylic acid derivatives are most famous for their antimycobacterial properties. Pyrazinamide, the amide of pyrazinoic acid, is a first-line antitubercular drug.[1] It is a prodrug that is converted to pyrazinoic acid, which is active against semi-dormant mycobacteria.[1] Research has shown that various substitutions on the pyrazine ring can modulate this activity. The introduction of lipophilic groups, such as the diethylamino and methyl substituents in the title compound, could enhance cell wall penetration and potentially lead to novel antimicrobial agents.[4]
Anticancer and Enzyme Inhibition
Numerous studies have reported the potential of pyrazine derivatives as anticancer agents. They have been shown to inhibit various kinases and other enzymes involved in cell signaling pathways. The specific substitution pattern of 5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid presents a unique three-dimensional structure that could be explored for targeted inhibition of enzymes like phosphodiesterases or protein kinases, which are often dysregulated in cancer.
Use as a Synthetic Building Block
Beyond its own potential bioactivity, this molecule represents a valuable and complex building block. The carboxylic acid group can be readily converted into a variety of other functional groups, such as amides, esters, and ketones.[5] This allows for its incorporation into larger, more complex molecules through peptide coupling or other condensation reactions, making it a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Conclusion and Future Directions
5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid is a structurally intriguing, though currently uncharacterized, molecule. This guide has established its fundamental molecular properties through computational analysis and proposed a viable, multi-step synthesis based on established chemical precedent. The rich history of pyrazine derivatives in medicine suggests that this compound is a promising candidate for biological evaluation.
Future research should focus on the successful execution and optimization of the proposed synthetic route. Following a successful synthesis, full spectroscopic characterization (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties are imperative. Subsequently, screening for biological activity against a panel of microbial strains and cancer cell lines would be a logical next step to unlock the therapeutic potential of this novel pyrazine derivative.
References
-
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available at: [Link]
-
Jaso, A., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(12), 1336-1350. Available at: [Link]
-
Zitko, J., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules, 11(4), 243-261. Available at: [Link]
-
Kumar, N. S., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2145-2157. Available at: [Link]
-
Jaso, A., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 243-261. Available at: [Link]
-
Cihlář, T., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis - New Approaches to Fighting Against Drug Resistance. IntechOpen. Available at: [Link]
- Google Patents (CN100999502A). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
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NextSDS. 5-(Diethylamino)-3,6-dimethyl-2-pyrazinecarboxylic acid — Chemical Substance Information. Available at: [Link]
-
PubChem. 3-Amino-2-pyrazinecarboxylic acid entry. Available at: [Link]
-
Patsnap Eureka. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Available at: [Link]
Sources
- 1. 5,6-Dimethylpyrazine-2-carboxylic acid | 13515-06-5 [sigmaaldrich.com]
- 2. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 3. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. nextsds.com [nextsds.com]
